molecular formula C7H15NO B3022727 4-Methoxycyclohexanamine CAS No. 4342-46-5

4-Methoxycyclohexanamine

Cat. No.: B3022727
CAS No.: 4342-46-5
M. Wt: 129.2 g/mol
InChI Key: SDMXLAZIFYYECU-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanamine: is an organic compound with the molecular formula C7H15NO. It is a derivative of cyclohexanamine, where a methoxy group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycyclohexanamine typically involves the reduction of 4-methoxycyclohexanone. One common method is the reduction of 4-methoxycyclohexanone oxime using sodium in ethanol. This reaction yields this compound with a high degree of purity .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous catalytic oxidation using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxycyclohexanone.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Methoxycyclohexanone.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-Methoxycyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications.

Biological Activity

4-Methoxycyclohexanamine, a derivative of cyclohexylamine, has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group attached to the cyclohexanamine structure, which may influence its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound (C₇H₁₅NO) is a cyclic amine with a methoxy substituent that modifies its chemical behavior. The structural formula can be represented as follows:

Chemical Structure C7H15NO\text{Chemical Structure }\text{C}_7\text{H}_{15}\text{NO}

This compound's molecular weight is approximately 129.20 g/mol, and it falls under the category of amines, which are known for their diverse biological activities.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and cellular pathways. Research indicates that compounds within this class can influence:

  • Neurotransmitter Modulation : Cyclohexylamines have been shown to interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This interaction could lead to neuroprotective effects under certain conditions .
  • Antimicrobial Activity : Some studies suggest that derivatives of cyclohexylamines exhibit antimicrobial properties, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveModulation of NMDA receptor activity
AntimicrobialInhibition of bacterial growth
CytotoxicityVaries among different cell lines

Case Studies and Research Findings

  • Neuroprotective Effects : In a study examining the effects of various cyclohexylamines on NMDA receptor activity, it was found that low doses of this compound enhanced neuronal firing rates in hippocampal neurons, suggesting potential benefits in cognitive enhancement or neuroprotection .
  • Antimicrobial Studies : Research conducted on the antimicrobial properties of cyclohexylamine derivatives highlighted that this compound exhibited significant activity against specific bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various compounds on human macrophages. The results indicated that while some derivatives showed promising cytotoxic effects against cancer cell lines, this compound displayed moderate toxicity levels, warranting further investigation into its therapeutic window .

Properties

IUPAC Name

4-methoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMXLAZIFYYECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347613
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-46-5, 121588-79-2
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methoxycyclohexyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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